molecular formula C16H12N4S B2602832 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-28-3

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

Número de catálogo: B2602832
Número CAS: 338420-28-3
Peso molecular: 292.36
Clave InChI: FKZQAJVMFHPXJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a benzylsulfanyl group attached to the triazoloquinoxaline core. It has garnered significant interest in the scientific community due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .

Aplicaciones Científicas De Investigación

Anticancer Applications

Research has shown that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit notable anticancer properties. A study identified new derivatives that act as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Among these compounds, one derivative demonstrated significant anti-proliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with an IC50 value indicating strong efficacy against these cancer types .

Additionally, a series of quinoxaline derivatives were synthesized and evaluated for their antitumor activities. Compounds derived from 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline showed moderate to strong growth inhibition across various tumor cell lines. Notably, one compound exhibited selective activity against CNS cancers and melanoma .

Neurological Applications

The compound has been explored for its potential in treating central nervous system disorders. Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been identified as inhibitors of phosphodiesterase enzymes (specifically PDE2 and PDE10), which are implicated in cognitive dysfunction associated with diseases like Alzheimer's and schizophrenia. The inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), potentially ameliorating cognitive deficits associated with these disorders .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies on [1,2,4]triazolo[4,3-a]quinoxaline derivatives have provided insights into optimizing their pharmacological profiles. For instance, modifications at specific positions on the triazole ring have been shown to enhance binding affinity to adenosine receptors (A1 and A2), which are important in various physiological processes including mood regulation and neuroprotection. Certain substitutions led to compounds with high selectivity and potency as adenosine antagonists .

Cytotoxic Activity Against Melanoma Cells

Recent studies have also demonstrated that specific derivatives of the compound exhibit cytotoxic activities against melanoma cell lines. For example, certain synthesized compounds showed significant reductions in cell viability at micromolar concentrations during in vitro assays. The effectiveness of these compounds highlights their potential as candidates for further development in targeted cancer therapies .

Data Tables

Compound Target IC50 (nM) Cell Line Activity
19aVEGFR-250MCF-7Potent anti-proliferative
3bVarious tumor cell lines4.03CNS-cancer SF-639Broad spectrum activity
16aMelanoma3158A375Moderate activity
EAPB02303Lead compound3A375Highest efficacy

Mecanismo De Acción

The mechanism of action of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds in the triazoloquinoxaline family:

Actividad Biológica

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a compound belonging to the triazoloquinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings related to its biological activity, particularly focusing on its anticancer properties and receptor interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N4SC_{16}H_{12}N_{4}S, with a molecular weight of approximately 284.36 g/mol. The compound features a triazole ring fused with a quinoxaline moiety, contributing to its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]quinoxaline exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds derived from this scaffold have shown promising results in inhibiting melanoma cell growth. For instance:

  • Cytotoxicity Assays : In vitro assays revealed that compounds such as 16a and 17a exhibit half-maximal effective concentrations (EC50) of 3158 nM and 365 nM respectively against A375 melanoma cells, indicating their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : The modification of the triazoloquinoxaline structure has been linked to enhanced cytotoxicity. For example, the presence of specific substituents on the benzyl group has been shown to increase potency .

Adenosine Receptor Antagonism

The compound also serves as a potent antagonist for adenosine receptors, particularly the human A3 receptor. Research has indicated:

  • Binding Affinity : Certain derivatives have shown high affinity for the A3 receptor with inhibition constants (K_i) as low as 0.60 nM, highlighting their selectivity and potential therapeutic applications in treating conditions like cancer and inflammation .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and the A3 receptor, suggesting a favorable orientation that enhances binding efficacy .

In Vitro Studies

A comprehensive study evaluated various derivatives of triazolo[4,3-a]quinoxaline for their anticancer properties. The findings included:

CompoundCell LineEC50 (nM)Remarks
16aA3753158Moderate activity
17aA375365High potency
EAPB4003A37510 µMReduced viability to 6%

These results underscore the importance of structural modifications in enhancing biological activity .

Mechanistic Insights

The mechanism of action for these compounds is believed to involve interference with cellular signaling pathways related to cancer cell proliferation and survival. Specifically:

  • Inhibition of Topoisomerase II : Some derivatives have been identified as intercalative inhibitors of Topoisomerase II, which is crucial for DNA replication and transcription .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, further contributing to their anticancer effects.

Propiedades

IUPAC Name

4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZQAJVMFHPXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.